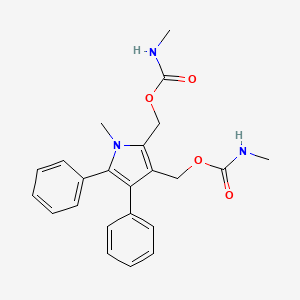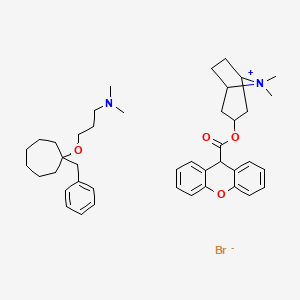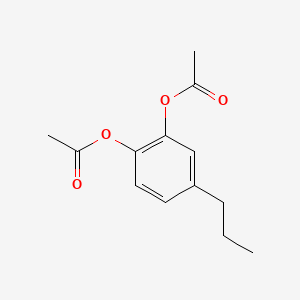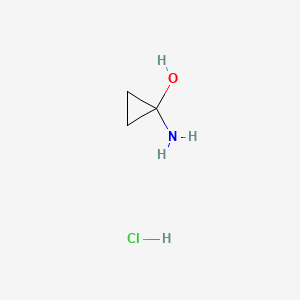
Chlorhydrate de 1-aminocyclopropanol
Vue d'ensemble
Description
1-Aminocyclopropanol hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a cyclopropane derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Applications De Recherche Scientifique
Rôle dans la biosynthèse de l'éthylène
L'ACC est le précurseur direct de l'hormone végétale éthylène {svg_1}. Il est synthétisé à partir de la S-adénosyl-L-méthionine (SAM) par les synthases ACC (ACS) et ensuite oxydé en éthylène par les oxydases ACC (ACO) {svg_2}.
Régulateur de croissance indépendant de l'éthylène
Des preuves récentes suggèrent que l'ACC joue un rôle de signalisation indépendant de la biosynthèse de l'éthylène {svg_3}. Cela indique que l'ACC pourrait avoir un rôle plus large dans la croissance et le développement des plantes au-delà de sa fonction de précurseur de l'éthylène {svg_4}.
Amélioration de la tolérance au stress chez les plantes
L'éthylène (ET) exogène ou son précurseur, l'ACC, peut augmenter la tolérance au stress des plantes lors d'expériences à long terme {svg_5}. Cela pourrait être particulièrement utile en agriculture, où les plantes sont souvent exposées à diverses conditions de stress {svg_6}.
Régulation de l'activité photosynthétique
L'ACC peut contrôler l'activité photosynthétique chez les plantes {svg_7}. Par exemple, l'ACC à faibles concentrations a augmenté le taux de fixation nette du CO2 (AN), cependant, à 100 µM, il a déclenché une baisse parallèle de la conductance stomatique, de l'AN et du rendement quantique réel du photosystème II {svg_8}.
Rôle dans l'accumulation d'espèces réactives de l'oxygène ou de l'azote
L'ACC peut influencer l'accumulation d'espèces réactives de l'oxygène ou de l'azote chez les plantes {svg_9}. Cela pourrait avoir des implications pour les réponses des plantes aux stress environnementaux, car ces espèces réactives jouent souvent un rôle dans les réponses au stress {svg_10}.
Impact sur la teneur en macroéléments des plantes
L'ACC peut affecter la distribution et l'absorption des macroéléments comme le potassium chez les plantes {svg_11}. Par exemple, l'ACC à 0,01 µM a modifié la distribution du K+ entre les pousses et les racines, mais à des concentrations plus élevées, l'absorption du K+/86Rb+ a été inhibée {svg_12}.
Mécanisme D'action
Target of Action
1-Aminocyclopropanol hydrochloride, also known as 1-Aminocyclopropane-1-carboxylic acid (ACC), is a disubstituted cyclic α-amino acid . It is the precursor to the plant hormone ethylene . ACC is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) . ACC also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Mode of Action
ACC interacts with its targets, primarily ACC synthase and ACC oxidase, to produce ethylene . More specifically, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction . Additionally, ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Biochemical Pathways
ACC holds a key position in many physiological processes as it is the direct precursor in the biosynthesis of ethylene . It is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) . ACC can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .
Pharmacokinetics
It is known that acc can be metabolized by bacteria using acc-deaminase, favoring plant growth and lowering stress susceptibility . ACC is also subjected to a sophisticated transport mechanism to ensure local and long-distance ethylene responses .
Result of Action
The action of ACC results in a variety of effects at the molecular and cellular level. For example, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction . Additionally, ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Action Environment
The action of ACC can be influenced by environmental factors. For example, ACC applied in hydroponic culture of tomato brought about concentration-dependent differences in plant responses . At low concentrations, ACC increased the net CO2 fixation rate, however, at higher concentrations, it triggered a parallel decline in stomatal conductance and in the actual quantum yield of photosystem II .
Analyse Biochimique
Biochemical Properties
1-Aminocyclopropanol hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as aminotransferases and deaminases, which facilitate the transfer of amino groups and the removal of amino groups, respectively
Cellular Effects
1-Aminocyclopropanol hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . This compound can impact cell function by altering the expression of genes involved in metabolic pathways, thereby influencing cellular growth and differentiation.
Molecular Mechanism
The molecular mechanism of 1-Aminocyclopropanol hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For example, it may inhibit the activity of certain deaminases, leading to an accumulation of amino acids and subsequent changes in gene expression. Additionally, this compound can activate aminotransferases, promoting the transfer of amino groups and influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Aminocyclopropanol hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to 1-Aminocyclopropanol hydrochloride can lead to changes in cellular metabolism and function, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of 1-Aminocyclopropanol hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and potential toxic effects . Studies have shown that there is a threshold dose beyond which the compound can cause adverse effects, such as cellular toxicity and disruption of normal metabolic processes.
Metabolic Pathways
1-Aminocyclopropanol hydrochloride is involved in several metabolic pathways, including amino acid metabolism and nitrogen cycling . It interacts with enzymes such as aminotransferases and deaminases, influencing the flux of metabolites through these pathways. The compound’s effects on metabolic flux can lead to changes in the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Aminocyclopropanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins These interactions determine the compound’s localization and accumulation within different cellular compartments
Subcellular Localization
1-Aminocyclopropanol hydrochloride is localized in specific subcellular compartments, which can influence its activity and function . The compound may be directed to particular organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical properties and effects on cellular processes.
Propriétés
IUPAC Name |
1-aminocyclopropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c4-3(5)1-2-3;/h5H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTECWCYCEGPEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54376-44-2 (Parent) | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058939461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60207679 | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58939-46-1 | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058939461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-aminocyclopropanol hydrochloride in the synthesis of coprine?
A1: 1-Aminocyclopropanol hydrochloride serves as a crucial intermediate in the synthesis of both coprine and O-ethylcoprine []. Its synthesis involves a multi-step process starting from L-glutamic acid derivatives. This compound is particularly important because it provides the core cyclopropane structure found in coprine, ultimately enabling the formation of the final toxin molecule through subsequent coupling and hydrolysis reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


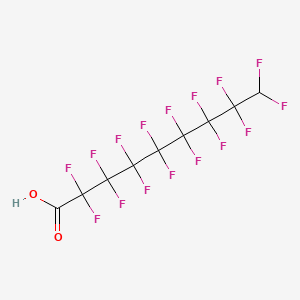
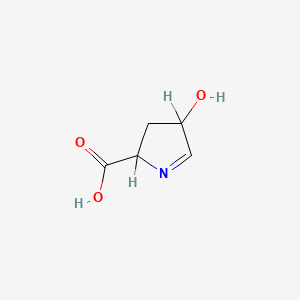
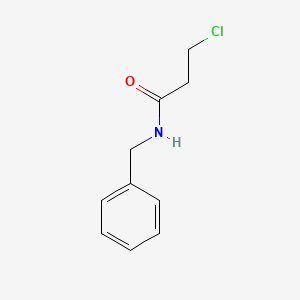

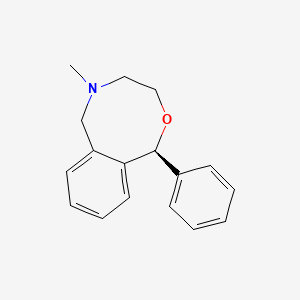

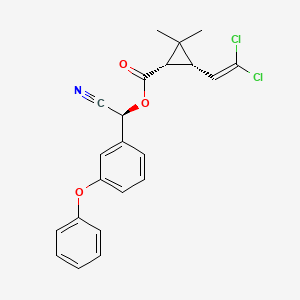
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1204838.png)
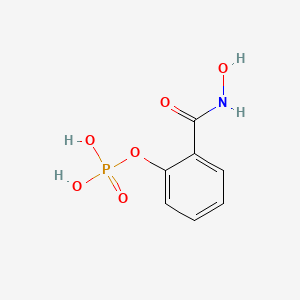
![(9R)-10-(2-Hydroxy-2-methylpropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B1204840.png)
